5-Methyl[1,5]thiazocane
Description
5-Methyl[1,5]thiazocane is an eight-membered heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Properties
CAS No. |
5932-57-0 |
|---|---|
Molecular Formula |
C7H15NS |
Molecular Weight |
145.27 g/mol |
IUPAC Name |
5-methyl-1,5-thiazocane |
InChI |
InChI=1S/C7H15NS/c1-8-4-2-6-9-7-3-5-8/h2-7H2,1H3 |
InChI Key |
SFNHCMMZTDBFFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCSCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,5]thiazocane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the thiazocane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl[1,5]thiazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazocane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazocane derivatives .
Scientific Research Applications
5-Methyl[1,5]thiazocane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl[1,5]thiazocane involves its interaction with specific molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular processes. These interactions are often mediated by the sulfur and nitrogen atoms in the thiazocane ring, which can form bonds with various biomolecules .
Comparison with Similar Compounds
Ring Size and Heteroatom Positioning
- 5-Methyl-1,4-thiazepane-1,1-dione hydrochloride (C₆H₁₄ClNO₂S): A seven-membered thiazepane derivative with sulfur and nitrogen atoms. The methyl group enhances steric hindrance, reducing ring flexibility compared to non-methylated analogs. Demonstrated biological activity in medicinal chemistry studies, likely due to its improved metabolic stability compared to larger rings .
1-O-Benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate :
- 3-Methyl-1,2,4-thiadiazol-5-ylmethanol: A five-membered thiadiazole ring with hydroxyl and methyl groups. Exhibits distinct reactivity due to the hydroxyl group’s nucleophilic nature, unlike 5-methyl[1,5]thiazocane, which lacks such polar functional groups .
| Compound | Ring Size | Heteroatoms | Key Substituents | Biological Relevance |
|---|---|---|---|---|
| This compound | 8-membered | S, N | 5-methyl | Potential receptor modulation |
| 5-Methyl-1,4-thiazepane | 7-membered | S, N | 5-methyl, dione groups | Metabolic stability in drug design |
| 3-Methyl-1,2,4-thiadiazole | 5-membered | S, N | 3-methyl, hydroxyl | Antimicrobial and antitumor activity |
Physicochemical Properties
- Lipophilicity: The methyl group in this compound increases logP compared to non-methylated thiazocanes, enhancing its ability to cross biological membranes . In contrast, hydroxyl-containing analogs like 3-methyl-1,2,4-thiadiazol-5-ylmethanol exhibit reduced logP due to hydrogen-bonding capacity .
Thermal Stability :
- Larger rings like thiazocane generally exhibit lower thermal stability than smaller heterocycles (e.g., thiadiazoles) due to increased conformational flexibility and strain .
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